Cas no 1105192-83-3 (Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate)

Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate structure
1105192-83-3 structure
Product Name:Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate
CAS No:1105192-83-3
MF:C16H22N2O2
MW:274.358084201813
MDL:MFCD16652903
CID:5041081
PubChem ID:33678065
Update Time:2025-07-22

Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate
    • tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate
    • Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate
    • MDL: MFCD16652903
    • Inchi: 1S/C16H22N2O2/c1-12-11-13-7-5-6-8-14(13)18(12)10-9-17-15(19)20-16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,19)
    • InChI Key: NOKHLTYPCYVZBC-UHFFFAOYSA-N
    • SMILES: O(C(NCCN1C(C)=CC2C=CC=CC1=2)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 338
  • XLogP3: 3
  • Topological Polar Surface Area: 43.3

Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate Pricemore >>

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Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate Related Literature

Additional information on Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

Research Brief on Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate (CAS: 1105192-83-3) in Chemical Biology and Pharmaceutical Applications

Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate (CAS: 1105192-83-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its indole-derived structure, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions. The tert-butyl carbamate moiety enhances its stability and bioavailability, making it a valuable scaffold for medicinal chemistry applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate as a precursor in the synthesis of novel indole-based kinase inhibitors. The study demonstrated that modifications at the 2-methylindole position could significantly alter the compound's binding affinity to specific kinase targets, such as JAK2 and CDK4/6. These findings suggest that this scaffold holds promise for the development of targeted cancer therapies, particularly in malignancies driven by dysregulated kinase signaling pathways.

Another recent investigation, detailed in ACS Chemical Biology, focused on the compound's utility in probing protein-protein interactions (PPIs). The researchers utilized Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate as a core structure to design small-molecule disruptors of the Bcl-2/Bax interaction, a critical PPI in apoptosis regulation. The study reported that derivatives of this compound exhibited nanomolar inhibitory activity, providing a potential avenue for the development of anti-apoptotic drugs. The tert-butyl group was found to play a crucial role in enhancing membrane permeability and metabolic stability, as evidenced by in vitro and in vivo pharmacokinetic studies.

Beyond its applications in drug discovery, Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate has also been investigated for its role in chemical biology tools. A 2024 preprint on bioRxiv described its use in the development of fluorescent probes for live-cell imaging. The indole moiety was functionalized with a fluorophore, enabling real-time visualization of intracellular targets. This approach has potential applications in high-content screening and mechanistic studies of drug action.

Despite these advancements, challenges remain in optimizing the compound's pharmacological properties. Recent computational studies, such as those published in the Journal of Chemical Information and Modeling, have employed molecular dynamics simulations to predict the binding modes and off-target effects of Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate derivatives. These in silico approaches are expected to accelerate the rational design of next-generation derivatives with improved selectivity and efficacy.

In conclusion, Tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate (CAS: 1105192-83-3) represents a promising scaffold in chemical biology and pharmaceutical research. Its versatility in drug discovery, PPI modulation, and chemical probe development underscores its potential as a key player in the development of novel therapeutics. Future research should focus on addressing its limitations, such as metabolic stability and selectivity, through structural optimization and advanced delivery systems.

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